molecular formula C19H15ClN6O3 B2888905 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide CAS No. 893940-85-7

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2888905
CAS No.: 893940-85-7
M. Wt: 410.82
InChI Key: LZJDEFIJGBVNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of triazolopyrimidines, a group of heterocyclic structures known for their significant research potential in medicinal chemistry . This molecule features a fused triazolo[4,5-d]pyrimidine core, a chlorophenyl substituent, and a methoxyphenylacetamide side chain, with a molecular formula of C19H15ClN6O2 and an average mass of 394.82 g/mol . Compounds based on the 1,2,4-triazole scaffold, from which this molecule is derived, have been extensively studied and reported in scientific literature to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . As such, this specific acetamide derivative serves as a valuable chemical intermediate and building block for researchers investigating new pharmacologically active agents. It is particularly useful for in vitro screening against various biological targets and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic compounds. The product is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use, and is strictly prohibited for personal, human, or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O3/c1-29-15-8-4-13(5-9-15)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)14-6-2-12(20)3-7-14/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJDEFIJGBVNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Sequential Reactions

A streamlined approach combines cyclization and functionalization in a single pot:

  • Simultaneous Cyclization-Alkylation : Using CDI and bromoacetyl bromide in DMF at 90°C reduces purification steps (Yield: 65%).
  • Limitations : Lower yield due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) shortens reaction times:

  • Cyclization : 30 minutes vs. 6 hours (Yield: 75%).
  • Amidation : 20 minutes vs. 3 hours (Yield: 78%).

Purification and Analytical Methods

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
  • HPLC Purity : >98% confirmed using a C18 column (acetonitrile/water = 70:30).
  • X-ray Crystallography : Confirms planar triazolo-pyrimidine core and dihedral angles between aromatic rings.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Issue : Competing N-alkylation at position 1 of the triazolo ring.
    • Solution : Use of bulky bases (e.g., DBU) suppresses undesired pathways.
  • Low Solubility :

    • Issue : Precipitation during amidation.
    • Mitigation : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis :

    • Cost Efficiency : Bromoacetyl bromide is replaced with chloroacetyl chloride, reducing reagent costs by 40%.
    • Yield : 70% at pilot scale.
  • Green Chemistry Approaches :

    • Solvent Recycling : DMF recovery via distillation achieves 90% reuse.
    • Catalyst Optimization : Copper nanoparticles reduce catalyst loading by 50%.

Chemical Reactions Analysis

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, as a CDK inhibitor, it can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared with two structurally related analogs (Table 1):

Table 1: Structural and Molecular Comparison

Parameter Target Compound Analog 1 Analog 2
Triazolo Substituent 4-Chlorophenyl 4-Methoxyphenyl 4-Methoxyphenyl
Acetamide Substituent N-(4-Methoxyphenyl) N-(4-Methylbenzyl) N-(5-Methylisoxazol-3-yl)
Molecular Formula C₁₇H₁₄ClN₇O₃ (calculated) Not reported C₁₇H₁₅N₇O₄
Molecular Weight 385.8 g/mol (calculated) Not reported 381.3 g/mol
Key Features Chloro (electron-withdrawing), methoxy (electron-donating) Methylbenzyl (hydrophobic) Methylisoxazol (heterocyclic, polar)

Key Observations:

Substituent Effects on Physicochemical Properties The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl group in analogs 1 and 2. The N-(4-methoxyphenyl)acetamide substituent introduces polarity due to the methoxy group, improving aqueous solubility relative to analog 1’s hydrophobic N-(4-methylbenzyl) group.

Heterocyclic vs. Aromatic Acetamide Moieties

  • Analog 2’s 5-methylisoxazol-3-yl group introduces a heterocyclic polar motif, which may favor hydrogen bonding in biological systems. In contrast, the target compound’s 4-methoxyphenyl group offers planar aromaticity, possibly enhancing π-π stacking interactions.

Molecular Weight and Formula

  • The target compound’s calculated molecular weight (385.8 g/mol) is higher than analog 2 (381.3 g/mol), primarily due to chlorine’s atomic mass replacing a methoxy group.

Biological Activity

The compound 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a complex structure that includes triazole and pyrimidine rings, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C21H16ClN3O3C_{21}H_{16}ClN_{3}O_{3}, and its IUPAC name is as follows:

  • IUPAC Name : this compound

Structural Features

FeatureDescription
Triazole Ring Contributes to biological activity
Pyrimidine Core Enhances interaction with biological targets
Chlorophenyl Group Modifies lipophilicity and binding affinity
Methoxyphenyl Group Potential for increased solubility

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By disrupting the cell cycle, the compound can induce apoptosis in cancer cells and inhibit cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibition of tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values reported in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives of triazoles exhibit potent antibacterial effects against various pathogens. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted on various derivatives of triazolo-pyrimidines showed that modifications on the phenyl groups significantly enhanced cytotoxicity against cancer cell lines. The study indicated that the presence of halogenated phenyl groups contributed to increased potency against MCF-7 cells with IC50 values ranging from 10 to 20 µM .
  • Antimicrobial Testing :
    • Another research project focused on synthesizing new triazole derivatives for antimicrobial testing. The results demonstrated that compounds similar to the target molecule exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this triazolopyrimidine-acetamide derivative?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Reactions typically proceed at 80–100°C for cyclization steps to ensure triazole and pyrimidine ring formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is used for coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating >95% pure product .
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation .

Table 1: Key Synthesis Parameters

StepSolventTemp (°C)CatalystYield (%)
Triazole FormationDMF9065–70
Pyrimidine CyclizationToluene110p-TsOH75–80
Acetamide CouplingDCMRTEDC/HOBt85–90

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Multi-spectroscopic approaches are required:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methoxyphenyl protons at δ 3.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • HRMS : Exact mass (e.g., C20_{20}H16_{16}ClN5_5O3_3: [M+H]+^+ calc. 434.1024) confirms molecular integrity .
  • X-ray Crystallography : Resolves stereochemistry of the triazolopyrimidine core and acetamide linkage .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Discrepancies in reported IC50_{50} values (e.g., CDK inhibition vs. antimicrobial activity) require:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for cancer studies) and pathogen strains (e.g., S. aureus ATCC 25923) .
  • Dose-Response Curves : Validate activity across 3–5 independent replicates to minimize batch variability .
  • Target Selectivity Profiling : Kinase screening panels or proteomic analyses identify off-target effects .

Table 2: Bioactivity Data Comparison

Study FocusTargetIC50_{50} (µM)Assay TypeReference
AnticancerCDK20.12 ± 0.03Kinase Inhibition
AntimicrobialE. coli32.5 ± 2.1MIC
Apoptosis InductionCaspase-31.8 ± 0.4Fluorometric

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CDK2 ATP-binding pocket) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Methodological Challenges & Solutions

Q. How to address poor aqueous solubility in in vitro assays?

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with Tween-80 (0.01%) to maintain colloidal stability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .

Q. What strategies validate metabolic stability in early-stage drug discovery?

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and monitor depletion via LC-MS/MS (t1/2_{1/2} >30 min desirable) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to flag drug-drug interaction risks .

Data Interpretation Guidelines

Q. How to differentiate artifacts from true biological activity in phenotypic screens?

  • Counter-Screens : Include cytotoxicity controls (e.g., LDH release) to rule out false positives from membrane disruption .
  • Target Deconvolution : CRISPR-Cas9 knockout of putative targets (e.g., CDK2) confirms mechanism .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in multi-lab studies?

  • Open Science Frameworks : Share synthetic protocols (e.g., on Zenodo) with detailed NMR raw data .
  • Reference Standards : Distribute aliquots of a centrally synthesized batch for cross-lab validation .

Key Takeaways for Researchers

  • Synthesis : Prioritize solvent polarity and catalytic systems for yield optimization.
  • Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural assignment.
  • Bioactivity : Address data variability through standardized assays and computational validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.